(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-1-benzofuran-3(2H)-one (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-1-benzofuran-3(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16364942
InChI: InChI=1S/C25H26ClNO5/c1-14-5-15(2)10-27(9-14)11-20-21(28)4-3-19-23(29)22(32-25(19)20)8-16-6-18(26)7-17-12-30-13-31-24(16)17/h3-4,6-8,14-15,28H,5,9-13H2,1-2H3/b22-8-
SMILES:
Molecular Formula: C25H26ClNO5
Molecular Weight: 455.9 g/mol

(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-1-benzofuran-3(2H)-one

CAS No.:

Cat. No.: VC16364942

Molecular Formula: C25H26ClNO5

Molecular Weight: 455.9 g/mol

* For research use only. Not for human or veterinary use.

(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-1-benzofuran-3(2H)-one -

Specification

Molecular Formula C25H26ClNO5
Molecular Weight 455.9 g/mol
IUPAC Name (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-1-benzofuran-3-one
Standard InChI InChI=1S/C25H26ClNO5/c1-14-5-15(2)10-27(9-14)11-20-21(28)4-3-19-23(29)22(32-25(19)20)8-16-6-18(26)7-17-12-30-13-31-24(16)17/h3-4,6-8,14-15,28H,5,9-13H2,1-2H3/b22-8-
Standard InChI Key ZIQZLVSIQXOILV-UYOCIXKTSA-N
Isomeric SMILES CC1CC(CN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=CC5=C4OCOC5)Cl)/C3=O)O)C
Canonical SMILES CC1CC(CN(C1)CC2=C(C=CC3=C2OC(=CC4=CC(=CC5=C4OCOC5)Cl)C3=O)O)C

Introduction

Chemical Identity and Structural Elucidation

Molecular Formula and Basic Descriptors

The compound’s molecular formula is C₂₅H₂₆ClNO₅, with a molecular weight of 455.9 g/mol . Its IUPAC name systematically describes the arrangement of functional groups:

  • A benzofuran-3(2H)-one core substituted at positions 2, 6, and 7.

  • A methylidene group bridging the benzofuran ring and a 6-chloro-4H-1,3-benzodioxin moiety.

  • A 3,5-dimethylpiperidin-1-yl group attached via a methylene linker at position 7.

Table 1: Fundamental Chemical Data

PropertyValue
CAS Number929434-18-4
Molecular FormulaC₂₅H₂₆ClNO₅
Molecular Weight455.9 g/mol
DensityNot Available
Melting PointNot Available

Stereochemical Considerations

The (2Z) configuration indicates that the methylidene group adopts a Z (cis) geometry relative to the benzofuranone oxygen. This stereoelectronic arrangement influences intermolecular interactions, potentially affecting binding affinity to biological targets. The piperidine ring’s 3,5-dimethyl substituents introduce steric constraints that may modulate solubility and membrane permeability .

Synthesis and Structural Modification

Challenges in Purification

The compound’s high molecular weight and polar functional groups (e.g., hydroxy, ether) suggest solubility challenges in nonpolar solvents. Recrystallization from ethanol or methanol may be required to isolate the pure product, though yield optimization would demand rigorous solvent screening .

Physicochemical Properties and Reactivity

Solubility and Partitioning

The 6-hydroxy group confers moderate hydrophilicity, while the benzodioxin and piperidine moieties enhance lipophilicity. Predicted log P values (e.g., using Crippen’s fragmentation method) likely range between 2.5 and 3.5, indicating balanced solubility for blood-brain barrier penetration.

Acid-Base Behavior

The hydroxy group (pKa ≈ 9–10) and tertiary amine in the piperidine ring (pKa ≈ 8–9) render the compound amphoteric. Protonation states at physiological pH could influence its pharmacokinetic profile, favoring passive diffusion across cellular membranes.

Applications in Biomedical Research

Fluorescent Probes

The conjugated π-system in the benzofuran core could serve as a fluorophore. Functionalization at the hydroxy group with sulfonate or amine linkers might enable conjugation to antibodies for imaging applications.

Drug Delivery Systems

The piperidine moiety’s pH-dependent ionization could be exploited for stimuli-responsive nanocarriers. Encapsulation in liposomes or polymeric nanoparticles might enhance bioavailability.

Future Research Directions

  • Synthesis Optimization: Develop microwave- or ultrasound-assisted protocols to improve yield and reduce reaction times.

  • ADMET Profiling: Investigate absorption, distribution, metabolism, excretion, and toxicity using in vitro and in silico models.

  • Target Deconvolution: Employ CRISPR-Cas9 screening or proteomics to identify novel biological targets.

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